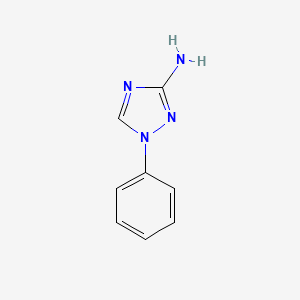

1-phenyl-1H-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZZNNQSHZBTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225444-76-7 | |

| Record name | 1-phenyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization

Foundation of 1-phenyl-1H-1,2,4-triazol-3-amine Synthesis

The foundational methods for constructing the this compound core have been well-established, providing reliable, albeit sometimes laborious, pathways to the target molecule. These classical routes are fundamental to understanding the chemistry of 1,2,4-triazoles.

Classical Multi-step Synthesis Routes

Traditional syntheses of this compound often involve multi-step sequences starting from readily available materials. A common and efficient convergent method begins with precursors like 1-phenylthiourea or 1-phenyl-3-thiosemicarbazide. youtube.com These routes allow for the systematic introduction of the necessary phenyl and amine functionalities. For instance, the reaction can proceed through a key hydrazinecarboximidamide intermediate, which then undergoes cyclization to form the triazole ring. youtube.com While effective, these methods can be lengthy, sometimes requiring additional steps for the removal of unwanted groups, such as diazotization to eliminate an amino group at the 5-position. youtube.com

Another classical approach involves the direct condensation of carboxylic acids with aminoguanidine. acs.org Although this method is straightforward, it can be influenced by factors such as reaction time, temperature, and the specific nature of the starting materials. acs.org The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, for example, has been achieved through complementary pathways that depend on the nucleophilicity of the amine used. youtube.com

Cyclization Reactions of Hydrazine (B178648) Derivatives

The cyclization of hydrazine derivatives is a cornerstone in the synthesis of the 1,2,4-triazole (B32235) ring system. These reactions typically involve the formation of an intermediate that possesses the necessary N-N-C-N backbone, which then closes to form the heterocyclic ring. Phenylhydrazine (B124118) is a key starting material for introducing the 1-phenyl group.

One established method involves reacting a hydrazine derivative, such as 1-phenyl-3-thiosemicarbazide, which is a type of hydrazinecarbothioamide, with a suitable reagent to induce cyclization. youtube.com An alternative general approach uses the reaction of hydrazines with formamide (B127407), which can proceed smoothly under microwave irradiation without a catalyst, demonstrating excellent functional group tolerance. organic-chemistry.org Oxidative cyclization is another powerful technique; for example, hydrazones can be converted to fused 1,2,4-triazoles using selenium dioxide. nih.govacs.org More recently, metal-free oxidative cyclization of trifluoroacetimidohydrazides has been developed, using common solvents like DMF as a carbon source, highlighting the versatility of hydrazine-based cyclizations. isres.org

| Starting Material | Reagent/Condition | Product Type | Reference |

| 1-Phenyl-3-thiosemicarbazide | Cyclization agent | This compound | youtube.com |

| Hydrazines | Formamide, Microwave | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Heterocyclic hydrazones | Selenium Dioxide (SeO₂) | Fused 1,2,4-triazoles | nih.govacs.org |

| Trifluoroacetimidohydrazides | I₂/DMF | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |

Cycloaddition Approaches

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and convergent route to the 1,2,4-triazole core. These reactions involve the combination of a three-atom component with a two-atom component to directly construct the five-membered triazole ring.

A notable example is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. nih.govfrontiersin.org Depending on the metal catalyst used, this method can selectively produce different isomers. For instance, Ag(I) catalysis typically yields 1,3-disubstituted-1,2,4-triazoles, while Cu(II) catalysis can lead to 1,5-disubstituted products. nih.govfrontiersin.org Another approach involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with a suitable dipolarophile. nih.gov For example, hydrazonoyl hydrochlorides can react with oximes in the presence of a base to give 1,3,5-trisubstituted 1,2,4-triazoles in good yields. nih.gov These methods provide a practical and efficient pathway for creating structurally diverse 1,2,4-triazoles from readily available starting materials under mild conditions. isres.org

Advanced and Green Synthetic Protocols

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and environmentally benign methodologies. This has led to the emergence of advanced protocols for the synthesis of this compound and its derivatives, emphasizing transition metal catalysis and the principles of "click chemistry."

Transition Metal-Catalyzed C-H Arylation and Ullmann-Type Couplings

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds, which are essential for constructing substituted triazoles. The Ullmann reaction, a classical copper-catalyzed coupling, and its modern variations are particularly relevant. organic-chemistry.org

The Chan-Evans-Lam (CEL) coupling, a boronic acid-mediated, copper-catalyzed N-arylation, has been successfully employed for the synthesis of di-arylated 1,2,4-triazoles. nih.gov In a programmed arylation strategy, commercially available 3-bromo-1H-1,2,4-triazole can first undergo N-arylation with a phenylboronic acid to install the phenyl group at the N1 position. This is followed by a subsequent C-arylation at the C3 position, demonstrating a highly efficient and modular approach. nih.gov Ligand-free, copper-catalyzed Ullmann-type C-N couplings have also been developed, providing a simple and highly efficient protocol for synthesizing azole-substituted heterocycles. thieme-connect.com

Furthermore, the 1,2,4-triazole ring itself can act as a directing group in C-H activation/functionalization reactions. For example, a Ru-catalyzed C-H arylation has been demonstrated where the triazole moiety directs the functionalization, showcasing an atom-economical approach to further derivatization. organic-chemistry.org

| Reaction Type | Catalyst | Coupling Partners | Key Feature | Reference |

| Chan-Evans-Lam (CEL) | Copper | 3-Bromo-1H-1,2,4-triazole, Phenylboronic acid | Sequential N- and C-arylation | nih.gov |

| Ullmann-type C-N Coupling | Copper (ligand-free) | 2-(2-Bromophenyl)imidazo[1,2-a]pyridines, Azoles | High efficiency and regioselectivity | thieme-connect.com |

| C-H Arylation | Ruthenium | 1,2,4-Triazole derivative, Arylating agent | Triazole as directing group | organic-chemistry.org |

"Click Chemistry" (CuAAC) Applications in Scaffold Formation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, often proceeding under mild and environmentally friendly conditions. nih.gov The most prominent example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a Huisgen 1,3-dipolar cycloaddition that reliably forms 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govacs.org

It is crucial to note that the CuAAC reaction specifically leads to the formation of the 1,2,3-triazole isomeric ring system, not the 1,2,4-triazole scaffold of this compound. nih.govnih.gov The mechanism of CuAAC proceeds through a pathway that results exclusively in the 1,4-regioisomer of the 1,2,3-triazole. nih.gov

While the classic CuAAC is not a direct method for synthesizing the 1,2,4-triazole core, the broader principles of click chemistry—efficiency, simplicity, and modularity—are actively inspiring the development of new synthetic routes to 1,2,4-triazoles. nih.govbohrium.com For instance, multicomponent reactions that assemble the 1,2,4-triazole ring from simple precursors in a single step embody the "click" philosophy. organic-chemistry.orgorganic-chemistry.org These advanced methods aim to provide the same user-friendliness and efficiency for 1,2,4-triazole synthesis that CuAAC has provided for 1,2,3-triazoles.

Metal-Free and Electrochemical Synthesis Methodologies

The development of metal-free and electrochemical synthetic routes for 1,2,4-triazoles, including this compound, represents a significant advancement towards more sustainable and cost-effective chemical manufacturing. These methods circumvent the need for potentially toxic and expensive transition-metal catalysts. organic-chemistry.org

A notable metal-free approach involves the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions, using iodine as a catalyst. organic-chemistry.org This method proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org Another metal- and oxidant-free, three-component reaction combines amidines, isothiocyanates, and hydrazines to produce structurally diverse 1H-1,2,4-triazol-3-amines. organic-chemistry.orgresearchgate.net

Electrochemical synthesis has emerged as a powerful green alternative, often operating under mild conditions without the need for external chemical oxidants. organic-chemistry.orgrsc.org An electrochemical multicomponent reaction of aryl hydrazines (like phenylhydrazine), paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent can yield 1-aryl-1,2,4-triazoles. organic-chemistry.org This process utilizes electrochemically generated reactive iodine species and ammonia, avoiding strong oxidants. organic-chemistry.org Similarly, a reagent-free intramolecular dehydrogenative C–N cross-coupling under mild electrolytic conditions has been developed for synthesizing fused 1,2,4-triazolo[4,3-a]pyridines, demonstrating the potential of electrochemistry for creating complex triazole-containing systems in an atom- and step-economical manner. rsc.org

One-Pot Multicomponent Reactions (MCRs) for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules like this compound derivatives in a single step from three or more starting materials. This approach minimizes waste, saves time, and simplifies purification processes. nih.govresearchgate.net

A highly regioselective one-pot process has been developed to provide rapid access to diverse 1,3,5-trisubstituted 1,2,4-triazoles by reacting carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Another strategy reports a metal-free, base-promoted, three-component synthesis that links 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to form complex hybrids containing a 1,2,4-triazole ring. rsc.org These reactions are often accomplished under mild conditions and without the need for ligands or additives. rsc.org

Microwave-assisted MCRs have also been employed to accelerate synthesis. For instance, a complex polyheterocyclic compound incorporating a (1-phenyl-1H-1,2,3-triazol-4-yl)methyl moiety was synthesized via a sequential one-pot process involving an Ugi-Zhu reaction followed by an aza Diels-Alder cycloaddition. researchgate.net Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration provides another efficient one-pot route to 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org

| Reaction Type | Components | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Base-Promoted MCR | 1,3-diones, β-nitrostyrenes, aldehyde hydrazones | Metal-free, mild conditions, one-pot | 1,2,4-Triazole-based hybrids | rsc.org |

| Regioselective One-Pot | Carboxylic acids, primary amidines, monosubstituted hydrazines | Rapid, highly diverse products | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Microwave-Assisted One-Pot | Secondary amides, hydrazides | Triflic anhydride activation, cyclodehydration | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Metal- and Oxidant-Free MCR | Amidines, isothiocyanates, hydrazines | Three-component, avoids metals and external oxidants | Fully substituted 1H-1,2,4-triazol-3-amines | organic-chemistry.org |

Implementation of Green Chemistry Principles in Synthesis

The synthesis of 1,2,4-triazole derivatives is increasingly guided by the twelve principles of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.govnih.gov This involves using safer solvents, minimizing waste, improving energy efficiency, and employing catalytic and one-pot methodologies. nih.govrsc.org

A key principle is the use of alternative energy sources to reduce energy consumption. nih.gov Microwave irradiation, for example, has been shown to accelerate reactions and improve yields in the synthesis of substituted 1,2,4-triazoles, often under solvent-free conditions. organic-chemistry.orgnih.gov A simple and mild method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Ultrasound-assisted synthesis is another green technique used to promote reactions like the 1,3-dipolar cycloaddition for creating spiro-heterocycles, often in recyclable ionic liquids. researchgate.net

The reduction of derivatives and the use of catalytic reagents are also central tenets. nih.gov One-pot syntheses and MCRs directly align with these principles by reducing the number of synthetic steps and the associated waste. nih.govnih.gov The development of metal-free syntheses and electrochemical methods further contributes to greener chemistry by eliminating heavy metal waste and the need for harsh oxidants. organic-chemistry.orgrsc.org The use of water as a solvent and polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium in certain oxidative cyclization reactions also represents a significant step towards environmentally benign processes. organic-chemistry.org

Regioselective Synthesis of Substituted Analogues and Derivatives

Regioselectivity is a critical aspect of synthesizing substituted triazoles, as the position of functional groups on the triazole ring dictates the molecule's properties. The synthesis of this compound analogues often requires precise control to obtain the desired isomer.

Different synthetic strategies can favor the formation of specific regioisomers. For example, in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines, the reaction proceeds with high regioselectivity. organic-chemistry.org The functionalization of the pre-formed 3-amino-1,2,4-triazole core is another common strategy. Due to its polyfunctional nucleophilic nature, reactions can be directed to specific sites. researchgate.net For instance, the amidoalkylation of 3-amino-1,2,4-triazole has been shown to occur selectively at the endocyclic N-1 nitrogen atom. researchgate.net

The choice of catalyst can also direct the regiochemical outcome. In the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis has been found to yield 1,5-disubstituted products, whereas Ag(I) catalysis selectively produces the 1,3-disubstituted isomers. organic-chemistry.org Similarly, the reaction of β-carbonyl phosphonates with azides can be highly regioselective, yielding 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted triazoles depending on the reactants and conditions. acs.org This control allows for the targeted synthesis of specific analogues for further investigation.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the formation of the 1,2,4-triazole ring is crucial for optimizing existing synthetic methods and designing new ones. Mechanistic studies often employ a combination of experimental techniques and computational analysis to elucidate reaction pathways, intermediates, and transition states.

One of the fundamental reactions for forming five-membered heterocycles is the [3+2] cycloaddition. In the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides, mechanistic studies involving NMR spectroscopy have identified a cesium-chelated Z-enolate as a key intermediate that acts as an efficient dipolarophile in the cycloaddition step. acs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, proceeds via an organometallic intermediate. researchgate.net Understanding this catalytic cycle has enabled the development of CuAAC-multicomponent reactions to form trisubstituted 1,2,3-triazoles. researchgate.net

For 1,2,4-triazoles, cyclization reactions are key. The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from amidrazones and aldehydes is believed to proceed via an oxidative cyclization mechanism. organic-chemistry.org In metal-free syntheses starting from hydrazones and amines, the proposed mechanism involves a cascade sequence that includes C-H functionalization, the formation of two C-N bonds, and a final oxidative aromatization step to form the stable triazole ring. organic-chemistry.org The reaction of N-guanidinosuccinimide with amines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides is proposed to occur through a nucleophilic opening of the succinimide (B58015) ring followed by a recyclization of the 1,2,4-triazole ring. rsc.org These mechanistic insights provide a rational basis for controlling reaction outcomes and expanding the synthetic toolbox for this important class of compounds.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-phenyl-1H-1,2,4-triazol-3-amine, offering precise information about the atomic arrangement and chemical environment of nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR studies are fundamental in confirming the structure of this compound and its analogues. In a typical ¹H NMR spectrum, the protons of the phenyl group exhibit signals in the aromatic region, while the triazole ring protons and amine protons show characteristic chemical shifts. For instance, in derivatives like 1-phenyl-3-styryl-1H-1,2,4-triazol-5-amine, the vinylic protons appear as distinct doublets, and the amine protons present as a singlet. rsc.org

While not directly applicable to the parent compound, heteronuclear NMR, such as fluorine-19 (¹⁹F) NMR, would be invaluable for studying fluorinated derivatives, providing information on the electronic environment of the fluorine atoms.

Interactive Data Table: ¹H and ¹³C NMR Data for Selected 1-Phenyl-1,2,4-triazol-3-amine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine | DMSO-d6 | 7.84 (d, 2H), 7.62 (dd, 2H), 7.54 (t, 2H), 7.40 (d, 1H), 7.25 (d, 2H), 6.55 (s, 2H), 2.34 (s, 3H) | 158.75, 155.72, 138.72, 137.79, 129.89, 129.57, 129.15, 127.47, 126.04, 123.24, 21.41 | rsc.org |

| 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine | DMSO-d6 | 7.95 – 7.86 (m, 2H), 7.69 – 7.57 (m, 4H), 7.54 (dd, 2H), 7.46 – 7.35 (m, 1H), 6.62 (s, 2H) | 157.84, 155.96, 137.62, 132.05, 131.08, 129.93, 128.05, 127.71, 123.40, 122.56 | rsc.org |

| 1-phenyl-3-styryl-1H-1,2,4-triazol-5-amine | DMSO-d6 | 7.65 – 7.61 (m, 2H), 7.61 – 7.56 (m, 2H), 7.53 (dd, 2H), 7.39 (td, 3H), 7.34 – 7.28 (m, 2H), 7.01 (d, 1H), 6.53 (s, 2H) | 158.75, 155.40, 137.70, 136.70, 132.80, 129.91, 129.25, 128.66, 127.42, 127.28, 123.04, 119.03 | rsc.org |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between atoms. COSY experiments reveal proton-proton couplings, helping to trace the spin systems within the phenyl and triazole rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments of the ¹H and ¹³C signals. rsc.org These techniques are crucial for confirming the substitution pattern on the triazole ring and the phenyl group.

NMR spectroscopy is a powerful tool for studying the tautomerism of 1,2,4-triazoles in solution. acs.org The compound can exist in different tautomeric forms due to the migration of a proton. nih.govncl.res.inresearchgate.net In the case of 3(5)-phenyl-1,2,4-triazol-5(3)-amine, two tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, have been shown to co-exist in the crystal lattice. nih.govresearchgate.net In solution, the equilibrium between these tautomers can be investigated by monitoring the chemical shifts and signal intensities as a function of solvent and temperature. Dynamic NMR experiments can also provide information on the rates of interconversion between the tautomeric forms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The vibrational spectra exhibit characteristic bands corresponding to N-H, C-H, C=N, and C=C stretching and bending modes. For example, the N-H stretching vibrations of the amino group typically appear as a broad band in the IR spectrum. The interpretation of the vibrational spectra of 1,2,4-triazoles can be complex due to strong intermolecular associations in the condensed state. asianpubs.org Computational methods, such as Density Functional Theory (DFT), are often used to aid in the assignment of the observed vibrational bands. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for Triazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (amine) | 3400 - 3200 | nih.gov |

| C-H Stretch (aromatic) | 3100 - 3000 | rsc.org |

| C=N Stretch (triazole ring) | 1650 - 1550 | rsc.org |

| C=C Stretch (phenyl ring) | 1600 - 1450 | rsc.org |

| N–N=N– Bend (triazole ring) | ~1221 | rsc.org |

| =C–H oop (triazole ring) | ~832 | rsc.org |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probes

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. The UV-Vis absorption spectrum is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the phenyl and triazole chromophores. nih.gov The position and intensity of these bands can be influenced by substituents and the solvent environment. nih.gov

Some derivatives of 1,2,4-triazole (B32235) exhibit fluorescence, and their emission properties can be studied to understand the excited-state dynamics. niscair.res.innih.govrsc.org The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency of the emission process. Time-Dependent Density Functional Theory (TD-DFT) calculations are often employed to interpret the electronic transitions and predict the absorption and emission spectra. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. uni.lu The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used to generate the molecular ion and fragment ions. The analysis of these fragment ions helps to deduce the connectivity of the molecule and identify characteristic neutral losses, such as the loss of N₂ from the triazole ring. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 161.08217 |

| [M+Na]⁺ | 183.06411 |

| [M-H]⁻ | 159.06761 |

| [M]⁺ | 160.07434 |

Data predicted by computational methods. uni.lu

X-ray Crystallography for Solid-State Structural Determination

An exceptional feature of the crystalline form of this compound is the co-crystallization of two tautomers in equal proportions: 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine. researchgate.net The subject of this article, nominally this compound, is structurally represented by the 5-phenyl-1H-1,2,4-triazol-3-amine tautomer (henceforth Tautomer II) within this co-crystal. researchgate.net The crystallographic analysis was performed on a monoclinic crystal system (space group P21/c) at a temperature of 223 K. researchgate.net

In contrast to its nearly planar counterpart in the co-crystal, the 5-phenyl-1H-1,2,4-triazol-3-amine molecule exhibits a notable twist. researchgate.net The mean planes of the phenyl ring and the 1,2,4-triazole ring are not coplanar, forming a significant dihedral angle. researchgate.net This non-planar conformation is a key structural characteristic of this tautomer in the solid state.

The precise measurement of bond lengths, angles, and dihedral angles through X-ray diffraction reveals the detailed geometry of the molecule. In the 5-phenyl-1H-1,2,4-triazol-3-amine tautomer, the exocyclic carbon-nitrogen bond of the amino group is a critical parameter. The length of the C16–N8 bond is reported to be 1.372(3) Å. researchgate.netnih.gov This value is indicative of significant single-bond character, which contrasts with the shorter corresponding bond in its co-crystallized tautomer, suggesting less π-electron delocalization between the amino group and the triazole ring in Tautomer II. researchgate.netnih.gov

The spatial orientation of the phenyl and triazole rings is defined by the dihedral angle between their mean planes. For the 5-phenyl-1H-1,2,4-triazol-3-amine tautomer, this angle is 30.8(2)°. researchgate.netnih.gov This twisted conformation distinguishes it from its more planar tautomeric partner. researchgate.net

The crystal packing of the co-crystal is dictated by a network of intermolecular hydrogen bonds. researchgate.net Specifically, N—H···N hydrogen bonds are the primary interactions that link the individual molecules of the two tautomers. researchgate.net These interactions create a robust, two-dimensional network that extends parallel to the (100) crystallographic plane. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, MPn Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MPn), are powerful tools for investigating the molecular properties of 1-phenyl-1H-1,2,4-triazol-3-amine. These methods provide detailed insights into the molecule's geometry, electronic structure, and reactivity.

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Studies have shown that in the crystalline state, two tautomeric forms, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, can coexist. nih.govnih.gov The 3-phenyl-1,2,4-triazol-5-amine tautomer is nearly planar, with a very small dihedral angle of 2.3(2)° between the phenyl and 1,2,4-triazole (B32235) rings. nih.govnih.gov In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer exhibits a loss of planarity, with a significantly larger dihedral angle of 30.8(2)° between the two rings. nih.govnih.gov

The extent of π-electron delocalization from the amino group into the 1,2,4-triazole nucleus also differs between the tautomers. This delocalization is more significant in the 3-phenyl-1,2,4-triazol-5-amine molecule compared to its 5-phenyl-1,2,4-triazol-3-amine counterpart. nih.govnih.gov In the former, the amino group is nearly planar, indicating strong involvement in the π-system. nih.gov In the latter, the nitrogen atom of the amino group adopts a more pyramidal geometry, suggesting reduced delocalization. nih.gov

For the related compound 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, the phenyl and triazole rings are twisted with a dihedral angle of 38.80(2)°. nih.gov

Table 1: Selected Geometric Parameters for Tautomers of Phenyl-1,2,4-triazol-amine

| Parameter | 3-phenyl-1,2,4-triazol-5-amine | 5-phenyl-1,2,4-triazol-3-amine |

|---|---|---|

| Dihedral Angle (Phenyl-Triazole) | 2.3(2)° | 30.8(2)° |

| C-N (amino) Bond Length | 1.337(3) Å | 1.372(3) Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

A theoretical study using the Hartree-Fock (HF) method with the 6-31G basis set was conducted on the tautomeric forms of substituted triazoles, including 5-phenyl-1H-1,2,4-triazol-3-amine. ntu.edu.iqresearchgate.net The analysis of HOMO and LUMO energy levels and the resulting energy gap indicated that the 5-phenyl-1H-1,2,4-triazol-3-amine form is more stable than its tautomer, 3-phenyl-1H-1,2,4-triazol-5-amine. ntu.edu.iq These calculations were performed in the gas phase and in various solvents to assess the solvent effect on stability. ntu.edu.iqresearchgate.net

The distribution of frontier molecular orbitals is often delocalized over the molecule, which can sometimes make it challenging to pinpoint the most reactive sites in larger systems. acs.org

Table 2: Calculated HOMO-LUMO Energy Gaps for Phenyl-1,2,4-triazol-amine Tautomers

| Tautomer | Method | Basis Set | Phase | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 5-phenyl-1H-1,2,4-triazol-3-amine | HF | 6-31G | Gas | Data Not Available |

| 3-phenyl-1H-1,2,4-triazol-5-amine | HF | 6-31G | Gas | Data Not Available |

Note: Specific energy gap values were not provided in the searched literature.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For triazole derivatives, MEP maps show negative potential regions around the nitrogen atoms of the triazole ring, indicating their potential as hydrogen bond acceptors. researchgate.net In a study on a related 1,2,4-triazole-5(4H)-thione compound, MEP analysis revealed the presence of several hydrogen bonds and C-H···π interactions, which were also confirmed by X-ray diffraction. najah.edu These maps are crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified as stabilization energies. This analysis helps in understanding hyperconjugative interactions and the nature of chemical bonds.

In a study of a 1,2,4-triazole-5(4H)-thione derivative, NBO analysis was used to investigate the thiol-thione tautomerism. najah.edu The results supported the thione tautomer as the more stable form, which was consistent with experimental X-ray data and DFT energy calculations. najah.edu

Computational NMR and Vibrational Spectroscopy Prediction

Computational methods are widely used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm molecular structures and assign spectral bands.

For various triazole derivatives, theoretical NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT, often showing good correlation with experimental spectra. nih.govmdpi.comufv.br Similarly, theoretical vibrational spectra calculated using DFT have been shown to be in good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. najah.edunih.govresearchgate.netsapub.org For instance, in a study of a 1,2,4-triazole-5(4H)-thione, the calculated vibrational frequencies for the N-H, C-H, C=N, C=C, and C=S stretching modes were compared with the experimental FT-IR spectrum. najah.edu

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related 1,2,4-Triazole Derivative

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |

|---|---|---|

| N-H stretch | 3290 | 3650 |

| C=N stretch | 1650 | 1705 |

| C=S stretch | 1265 | 1285 |

Data from a related 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione compound. najah.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By simulating the motion of atoms and molecules over time, MD can provide insights that are not accessible from static quantum chemical calculations.

While specific MD simulation studies focusing solely on this compound were not found in the provided search results, MD simulations have been employed to study the interaction of related 1-phenyl-4-benzoyl-1-hydro-triazole derivatives with biological targets like the estrogen-related receptor α (ERRα). mdpi.comnih.gov These studies analyze the binding free energy and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov Such simulations are crucial for understanding the mechanism of action of bioactive molecules and for the rational design of new compounds.

Theoretical Reaction Pathway Prediction and Mechanism Elucidation

The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes, and computational studies are instrumental in elucidating the most probable reaction mechanisms. While specific theoretical studies exclusively focused on this compound are not extensively detailed in the reviewed literature, general mechanistic pathways for the formation of the 1,2,4-triazole ring have been proposed and investigated theoretically. These studies often employ methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction, identify transition states, and determine the most energetically favorable pathway.

One common route to synthesize 1,2,4-triazoles is through the cyclization of appropriate precursors. For instance, the reaction of phenylhydrazine (B124118) with formamide (B127407), which undergoes cyclization, is a known method. The reaction conditions, such as temperature and catalysts, play a significant role in the reaction outcome. More advanced, metal-free approaches have been developed for the synthesis of 1,2,4-triazole scaffolds. isres.org One such method involves an intermolecular mechanism under aerobic oxidative conditions, starting from hydrazones and amines. isres.org This reaction is thought to proceed through a cascade of C-H functionalization, the formation of double C-N bonds, and subsequent oxidative aromatization. isres.org

Another proposed metal-free, three-component reaction involves the desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines to produce 1H-1,2,4-triazol-3-amines. isres.org This [2+1+2] cyclization process is notable for its efficiency and environmental friendliness. isres.org Copper-catalyzed reactions also provide a versatile route to substituted triazoles. For example, a one-pot method using an amide and a nitrile in the presence of a copper catalyst and oxygen as an oxidant can yield 3,5-disubstituted-1,2,4-triazoles through a cascade of addition, oxidation, and cyclization. frontiersin.org

Theoretical examination of these pathways involves calculating the activation energies for each step to predict the reaction kinetics and identify rate-determining steps. For example, in copper-catalyzed cycloaddition reactions, the mechanism may involve the formation of a copper intermediate that undergoes oxidative cyclization. frontiersin.org Computational analysis can help in understanding the role of the catalyst and the stability of various intermediates. frontiersin.orgresearchgate.net

| Reaction Type | Reactants | Key Features of Proposed Mechanism | Reference |

| Metal-Free Oxidative Cyclization | Hydrazones, Amines | Cascade of C-H functionalization, C-N bond formation, and oxidative aromatization. | isres.org |

| Three-Component Condensation | Isothiocyanates, Amidines, Hydrazines | Metal-free, oxidant-free [2+1+2] desulfurization and deamination condensation. | isres.org |

| Copper-Catalyzed One-Pot Synthesis | Amide, Nitrile | Cascade addition, oxidation, and cyclization with O₂ as the oxidant. | frontiersin.org |

| Cyclization | Phenylhydrazine, Formamide | Cyclization reaction, often facilitated by heating. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netresearchgate.net These models are valuable tools in computational chemistry for predicting the properties of new or untested compounds, thereby guiding experimental work. nih.gov For 1,2,4-triazole derivatives, QSPR studies have been conducted to predict various properties, including lipophilicity and biological activities. researchgate.net

QSPR modeling typically involves calculating a set of molecular descriptors that encode structural information. These can include topological indices, constitutional descriptors, and quantum-chemical descriptors. researchgate.netresearchgate.net Subsequently, a mathematical relationship between these descriptors and the property of interest is established using statistical methods like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), or machine learning algorithms such as Artificial Neural Networks (ANN).

A key property often modeled for drug-like molecules is lipophilicity, commonly expressed as logP. researchgate.netresearchgate.net One study on a series of 1,2,4-triazole derivatives developed QSPR models to predict their lipophilicity using topological indices and indicator parameters. researchgate.net The models were built using MLR and validated through cross-validation techniques to ensure their statistical significance and predictive power. researchgate.net The results indicated that parameters like the number of oxygen atoms and various topological indices played a significant role in determining the lipophilicity of these compounds. researchgate.net

In another study, 2D-QSAR models were developed for a set of 1,2,4-triazole derivatives to predict their anti-pancreatic cancer activity. This study utilized MLR, MNLR, and ANN methods. The predictive ability of the generated models was confirmed through internal and external validation, demonstrating the utility of QSAR/QSPR in identifying promising candidates for further development.

While these studies provide a framework for the QSPR modeling of 1,2,4-triazoles, specific models for this compound were not found in the searched literature. However, the methodologies are broadly applicable, and a similar approach could be used to predict its properties, provided a suitable dataset of related compounds is available for model training and validation.

| Study Focus | Modeling Technique | Key Descriptors | Predicted Property | Validation Metrics | Reference |

| Lipophilicity of 1,2,4-triazole derivatives | Multiple Linear Regression (MLR) | Topological indices (e.g., Zagreb index, Harary index), Indicator parameters (e.g., number of O-atoms) | logP | Cross-validation (Q, PRESS, SPRESS, PSE) | researchgate.net |

| Anti-pancreatic cancer activity of 1,2,4-triazole derivatives | MLR, Multiple Non-linear Regression (MNLR), Artificial Neural Network (ANN) | Not specified | Anti-pancreatic cancer activity | Cross-validation coefficient (Q²), External validation (R²test) |

Chemical Reactivity, Functionalization, and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Phenyl Moiety

The reactivity of 1-phenyl-1H-1,2,4-triazol-3-amine towards electrophiles and nucleophiles is highly dependent on the reaction site. The triazole ring, being π-deficient, and the phenyl ring present distinct electronic characteristics.

Electrophilic Substitution: Electrophilic attack on the 1,2,4-triazole (B32235) ring itself is generally disfavored due to its electron-deficient nature. Instead, electrophilic substitution primarily occurs at the more nucleophilic sites: the exocyclic amino group and the N-phenyl ring. chemicalbook.com The exocyclic amino group can readily react with various electrophiles. For instance, acylation reactions, such as with benzoyl chloride, can occur at this amino group. acs.org However, the reactivity of the triazole's N1-atom can sometimes lead to competition and cross-reactivity, necessitating specific strategies like protecting groups or carefully controlled reaction conditions to achieve selective N-acylation of the exocyclic amine. acs.org

The phenyl group attached to the N1 position of the triazole ring can undergo classical electrophilic aromatic substitution. The directing effect of the 1,2,4-triazol-3-amine substituent will determine the position of substitution on the phenyl ring.

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are electron-poor and thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group. chemicalbook.com Direct nucleophilic substitution on an unsubstituted carbon of the triazole ring is difficult. However, the introduction of a halogen atom, typically at the C5 position, transforms it into an excellent site for nucleophilic substitution reactions. Halogenated 1H-1,2,4-triazoles are versatile intermediates for introducing various functionalities onto the triazole core. researchgate.net

A summary of representative substitution reactions is presented in the table below.

| Reaction Type | Reagent/Conditions | Site of Reaction | Product Type |

| Acylation | Benzoyl Chloride | Exocyclic Amino Group | N-(1-phenyl-1H-1,2,4-triazol-3-yl)benzamide |

| Alkylation | Alkyl Halide / Base | Exocyclic Amino Group / Ring Nitrogen | Substituted Aminotriazole |

| Halogenation | N-Halosuccinimide | C5-position of Triazole | 5-Halo-1-phenyl-1H-1,2,4-triazol-3-amine |

| Nucleophilic Substitution | Nu- / Halogenated Triazole | C5-position of Triazole | 5-Substituted-1-phenyl-1H-1,2,4-triazol-3-amine |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Phenyl Ring | 1-(Nitrophenyl)-1H-1,2,4-triazol-3-amine |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered on the reactivity of the amino group and the aromatic rings.

Oxidation: The exocyclic primary amino group is a potential site for oxidation. Methodologies inspired by amine oxidase enzymes, which can catalyze the oxidation of primary amines, are relevant in the context of triazole chemistry for constructing fused heterocyclic systems. rsc.org Such reactions often proceed through an imine intermediate, which can then undergo further transformations. The triazole ring itself is generally stable to mild oxidizing agents, though strong oxidants can lead to ring degradation.

Reduction: The this compound scaffold is generally stable under common catalytic hydrogenation conditions used to reduce other functional groups. For example, while nitro-1,2,4-triazoles can be readily reduced to their amino counterparts, the existing amino-triazole core remains intact. researchgate.net This stability allows for selective reductions of other functionalities within a molecule containing this core. For instance, if a nitro group were introduced onto the phenyl ring via electrophilic substitution, it could be selectively reduced to an amino group without affecting the triazole structure.

| Transformation | Reagent/Conditions | Reactive Site | Outcome |

| Oxidation | Mild Oxidants (e.g., Bio-inspired catalysts) | Exocyclic Amino Group | Formation of imine intermediates for further cyclization |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Nitro group on phenyl ring | Selective reduction to an aniline (B41778) derivative |

Heterocyclic Ring Transformations and Rearrangement Reactions

The 1,2,4-triazole ring system can participate in several rearrangement and ring-transformation reactions, leading to the formation of different heterocyclic structures.

One of the notable transformations is the Dimroth rearrangement. This type of rearrangement typically involves the ring-opening of the heterocyclic system followed by re-cyclization. For instance, aryl-substituted triazoles have been shown to undergo a two-step, metal-free transformation involving ring-opening and subsequent cyclization to yield indole (B1671886) derivatives. mdpi.com This process highlights the potential of the triazole ring to serve as a synthon for constructing other complex heterocyclic systems.

While the parent 3(5)-amino-1,2,4-triazole scaffold exhibits annular tautomerism, where the proton can reside on different nitrogen atoms leading to different isomers, this is not observed for this compound. researchgate.netnih.gov The presence of the phenyl group fixed at the N1 position prevents this specific tautomeric equilibrium. However, rearrangements involving substituents on the triazole ring can occur under certain conditions, such as the migration of a group from a ring nitrogen to the exocyclic amino group. rsc.org

C-H Activation and Cross-Coupling Methodologies

Modern synthetic chemistry has increasingly relied on C-H activation and cross-coupling reactions to functionalize heterocyclic cores, and this compound is a suitable substrate for these powerful methods.

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are instrumental in modifying the triazole scaffold. To functionalize the C5 position, the most common strategy involves prior halogenation (e.g., bromination) of this site. The resulting 5-bromo-1-phenyl-1H-1,2,4-triazol-3-amine can then undergo various cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is highly effective for introducing aryl or heteroaryl substituents at the C5 position by reacting the brominated triazole with boronic acids in the presence of a palladium catalyst. researchgate.netnih.gov This programmed functionalization allows for the synthesis of diverse 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov

The Chan-Lam coupling provides an efficient method for N-arylation of the triazole ring, though in the target compound, the N1-position is already occupied. researchgate.netnih.gov

C-H Activation: Direct C-H activation offers a more atom-economical approach by avoiding the pre-functionalization step. Palladium-catalyzed direct C-H arylation has been successfully applied to 1-methyl-1,2,4-triazole, suggesting that similar strategies could be developed for the C5-position of this compound. researchgate.net Furthermore, theoretical studies on related phenyl-triazole systems have provided mechanistic insights into palladium-catalyzed C-H activation, highlighting the crucial role of the triazole's nitrogen atoms in coordinating the metal catalyst to facilitate the reaction. nih.govresearchgate.net C-H activation can also be directed towards the ortho-positions of the N-phenyl ring.

The table below summarizes key cross-coupling methodologies.

| Coupling Reaction | Catalyst/Reagents | Substrate Requirement | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | C5-Halogenated Triazole | 5-Aryl-1-phenyl-1H-1,2,4-triazol-3-amine |

| C-H Arylation | Pd Catalyst, Aryl Halide | Unsubstituted C5-H | 5-Aryl-1-phenyl-1H-1,2,4-triazol-3-amine |

| Perfluoroalkylation | Cu Catalyst, 1-Iodo-perfluoroalkane | C5-Halogenated Triazole | 5-Perfluoroalkyl-1-phenyl-1H-1,2,4-triazol-3-amine |

Cycloaddition and Annulation Reactions for Fused Systems

This compound is a valuable building block for the synthesis of fused heterocyclic systems due to its binucleophilic nature. The exocyclic amino group at C3 and the adjacent ring nitrogen at N2 or N4 can react with 1,3-dielectrophilic reagents to form new rings.

These annulation reactions lead to the formation of various therapeutically important fused heterocycles, most notably researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.netnih.gov The reaction typically involves the condensation of the aminotriazole with compounds like β-dicarbonyls, α,β-unsaturated ketones, or their equivalents. The initial step is the attack of the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization via attack from a ring nitrogen atom and subsequent dehydration or elimination.

Furthermore, innovative catalytic methods are being developed for the construction of fused triazoles. For example, amine oxidase-inspired catalysis provides an environmentally benign route to fused 1,2,4-triazoles by coupling primary amines and hydrazines. rsc.org Rhodium-catalyzed [5+1] annulation reactions, while demonstrated on analogous pyrazole (B372694) systems, represent a modern strategy that could be adapted for creating fused systems from aminotriazoles. rsc.org

The following table lists examples of fused systems synthesized from aminotriazoles.

| Reagent | Fused System Formed | Reaction Type |

| β-Diketones (e.g., Acetylacetone) | researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | Condensation/Annulation |

| β-Ketoesters (e.g., Ethyl acetoacetate) | researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidin-one | Condensation/Annulation |

| α,β-Unsaturated Ketones | Dihydro- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | Michael Addition/Cyclization |

| Diethyl Malonate | researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine-dione | Condensation/Annulation |

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Properties and Coordination Modes of 1-phenyl-1H-1,2,4-triazol-3-amine

This compound possesses several potential coordination sites: the two adjacent nitrogen atoms of the triazole ring (N2 and N4, if the phenyl group is at N1) and the nitrogen atom of the exocyclic amino group. This multiplicity of donor atoms allows for a variety of coordination modes.

Triazoles are well-documented as versatile ligands in coordination chemistry. nih.gov They can act as monodentate ligands, typically coordinating through the N4 atom. More commonly, they function as bridging ligands, linking two or more metal centers to form polynuclear complexes or coordination polymers. The most prevalent bridging mode for 1,2,4-triazoles involves coordination through the N1 and N2 atoms, which facilitates effective magnetic superexchange between paramagnetic metal centers. mdpi.com

For substituted aminotriazoles, the coordination behavior is influenced by the electronic and steric effects of the substituents. In the case of the related ligand, 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc), coordination has been observed to occur through the N4 nitrogen of the triazole ring and a nitrogen atom from the amino group, acting as a chelating ligand. mdpi.com In other instances with this ligand, it coordinates through the N4 position and the carboxylate group. mdpi.comnih.gov Given these precedents, this compound could potentially coordinate in several ways:

Monodentate Coordination: Through one of the ring nitrogens, likely N4, which is often sterically and electronically favored.

Bidentate Chelation: Utilizing the N4 ring nitrogen and the exocyclic amino nitrogen to form a five-membered chelate ring with a metal ion.

Bridging Coordination: The most common mode for 1,2,4-triazoles is bridging metal centers via the N1 and N2 positions. mdpi.com A N2-N4 bridging mode is also possible, leading to the formation of chains or more complex networks.

The presence of the phenyl group at the N1 position introduces steric bulk that may influence the preferred coordination mode, potentially favoring monodentate or N2-N4 bridging over the classic N1-N2 bridging observed in less substituted triazoles. The specific mode adopted will ultimately depend on factors such as the metal ion's coordination geometry preference, the solvent system, and the presence of counter-anions. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. Solvothermal methods are frequently employed for generating crystalline coordination polymers.

For instance, a general procedure for synthesizing cobalt(II) coordination polymers involves reacting a mixture of a cobalt salt like Co(NO₃)₂·6H₂O with the triazole ligand and another co-ligand in a solvent mixture such as dimethylacetamide (DMA) and water. nih.gov The mixture is sealed in a vial and heated in an oven for several days to facilitate the growth of single crystals. nih.gov A similar approach could be adapted for this compound. The synthesis of discrete iridium(III) complexes often involves reacting the ligand with an iridium precursor like IrCl₃·xH₂O in a high-boiling solvent mixture (e.g., 2-ethoxyethanol/water), followed by the addition of ancillary ligands. nih.govacs.org

Characterization of the resulting complexes relies on a suite of analytical techniques:

Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring, as well as the N-H bands of the amino group, can indicate complex formation.

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. Coordination to a metal center typically causes shifts in the signals of the ligand's protons and carbons. acs.org

UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) bands. acs.org

Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) are used to determine the exact mass of the complex ion, confirming its composition. acs.org

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography of Complexes)

While a specific crystal structure for a complex of this compound is not available, the structural analysis of complexes with the closely related ligand 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc) provides valuable insights. mdpi.comnih.gov In the complex [Zn(Hatrc)₂(H₂O)], the zinc(II) center adopts a distorted trigonal bipyramidal geometry. mdpi.com In contrast, the manganese(II) complex, [Mn(Hatrc)₂(H₂O)₂]·2H₂O, features a distorted octahedral geometry. mdpi.com These examples demonstrate how the same ligand can participate in different coordination environments depending on the central metal ion.

The table below presents selected crystallographic data for the mononuclear complex [Mn(Hatrc)₂(H₂O)₂], illustrating a typical coordination environment for an aminotriazole ligand. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Metal Center | Mn(II) |

| Coordination Geometry | Distorted Octahedron |

| Mn-O1 (carboxylate) | 2.155(2) Å |

| Mn-N4 (triazole) | 2.290(3) Å |

| Mn-O1W (water) | 2.213(3) Å |

| O1-Mn-N4 Angle | 167.00(9)° |

| O1W-Mn-O1W Angle | 180.0° |

This data is for the related complex [Mn(Hatrc)₂(H₂O)₂]·2H₂O and is presented as a representative example. mdpi.com

In this structure, the ligand coordinates to the manganese ion in a bidentate fashion through a carboxylate oxygen and the N4 atom of the triazole ring. mdpi.com Two water molecules complete the octahedral coordination sphere. The supramolecular structure is further stabilized by extensive hydrogen bonding involving the amino groups, the uncoordinated ring nitrogens, and water molecules. mdpi.com

Electronic, Magnetic, and Photophysical Properties of Metal Complexes

The electronic, magnetic, and photophysical properties of metal complexes are intrinsically linked to the nature of the ligand, the metal ion, and their coordination geometry.

Electronic and Photophysical Properties: Iridium(III) complexes with triazole-based ligands are known for their promising photophysical properties, including applications in organic light-emitting diodes (OLEDs). nih.govacs.org Studies on cationic iridium(III) complexes with the isomeric 1-methyl-4-phenyl-1H-1,2,3-triazole show that the emission properties are highly tunable. nih.govacs.org The emission color can be varied from blue to red by modifying the ligands, and high emission quantum yields (up to 60%) can be achieved. acs.org The electronic properties, such as the HOMO-LUMO gap, are influenced by the ligand's coordination mode. For example, a standard C^N cyclometalation mode leads to a larger ligand-field splitting and a higher oxidation potential compared to a C^C: mesoionic carbene coordination. nih.govacs.org

The table below summarizes key photophysical and electrochemical data for a representative cationic iridium(III) complex containing a phenyl-triazole ligand, demonstrating the type of properties investigated.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Oxidation Potential Eox (V) |

| [Ir(ppy-CHO)₂(phtz)] | 260, 345, 430 | 600 | 0.45 | +1.15 |

Data for a representative Ir(III) complex with a phenyl-triazole (phtz) ligand, not the specific subject compound.

Catalytic Applications of Metal-1-phenyl-1H-1,2,4-triazol-3-amine Complexes

Metal complexes derived from triazole ligands have been explored for their catalytic activity in various organic transformations. acs.orgtennessee.edu The nitrogen donor atoms of the triazole ring can stabilize metal centers in different oxidation states, making them suitable for redox catalysis.

While specific catalytic applications for complexes of this compound are not widely reported, related systems show significant promise. For example, palladium(II) complexes bearing pyridine-functionalized 1,2,3-triazole phosphine (B1218219) ligands have demonstrated excellent activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org These catalysts effectively promote the formation of C-C bonds under relatively mild conditions. The combination of the "hard" triazole nitrogen donor and the "soft" phosphine donor in the ligand framework is crucial for the catalytic performance. This suggests that complexes of this compound, possibly modified to include other functional groups, could also serve as effective catalysts in reactions such as cross-coupling, C-H activation, or various addition reactions. acs.org

Exploration of Advanced Applications Mechanistic and Fundamental Research Focus

Applications in Catalysis (Beyond Coordination Complexes)

While triazole derivatives are widely used as ligands in coordination chemistry, the direct application of 1-phenyl-1H-1,2,4-triazol-3-amine in organocatalysis and heterogeneous catalysis is an emerging area of research. The inherent properties of the molecule suggest potential, though specific, well-documented examples are not yet prevalent in the literature.

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The this compound molecule possesses both hydrogen-bond-donating (N-H from the amine and triazole) and hydrogen-bond-accepting (triazole nitrogen atoms) sites. These features are critical for activating substrates in various organocatalytic transformations. While the broader class of triazoles is explored in catalysis, the specific role of this compound as a standalone organocatalyst is a niche area requiring further investigation.

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. The functional groups on this compound make it a candidate for immobilization onto solid supports. For instance, the amine group could be used to graft the molecule onto silica (B1680970) or polymer surfaces. Such supported triazole systems could then serve as accessible and recyclable catalytic sites. The triazole ring is known to be a precursor for creating functional materials like metal-organic frameworks (MOFs), where it can act as a ligand. medchemexpress.com This suggests a pathway where the compound could be integrated into a solid, porous structure for catalytic applications.

Applications in Material Science and Engineering

The compound serves as a versatile building block, or synthon, for constructing more complex functional materials, from polymers to photoactive and sensory devices. nih.gov

The structure of this compound, featuring a reactive primary amine and a stable heterocyclic ring, makes it a valuable monomer or precursor in polymer science. It has been identified as a key building block for the synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.nih.govtriazines. nih.govresearchgate.net The ability to construct these complex, nitrogen-rich scaffolds is fundamental to developing advanced materials with high thermal stability, specific electronic properties, or tailored chemical resistance. The general class of 1H-1,2,4-triazol-3-amine derivatives are considered precursors for new functional materials, including polymers and metal-organic frameworks. medchemexpress.com

The potential for a molecule to be used in OLEDs and other photoluminescent applications is intrinsically linked to its electronic structure and solid-state packing. While direct photoluminescence data for this compound is not extensively reported, crystallographic studies reveal key insights into its suitability.

The compound is known to crystallize with two of its tautomers present in equal amounts: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. nih.govnih.gov These tautomers exhibit significantly different geometries. The 3-phenyl-1,2,4-triazol-5-amine tautomer is nearly planar, a crucial characteristic for efficient π-electron delocalization, which is a prerequisite for luminescence. nih.govresearchgate.net In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer is non-planar, with the phenyl and triazole rings at a considerable dihedral angle. nih.govresearchgate.net Research indicates that the π-electron delocalization involving the amino group and the triazole nucleus is more extensive in the planar tautomer. nih.govresearchgate.netnih.gov This structural and electronic dichotomy is fundamental for designing materials with specific photophysical properties. While derivatives of 1,2,4-triazole (B32235) are known to be highly luminescent, the foundational properties of the parent compound's tautomers provide a basis for future development in this area. nih.gov

Table 1: Comparative Structural Data of this compound Tautomers

| Property | 3-phenyl-1,2,4-triazol-5-amine | 5-phenyl-1,2,4-triazol-3-amine | Reference |

|---|---|---|---|

| Phenyl-Triazole Dihedral Angle | 2.3(2)° | 30.8(2)° | nih.govnih.gov |

| Molecular Geometry | Essentially Planar | Non-planar | nih.govresearchgate.net |

Chemosensors are molecules designed to bind selectively to specific analytes and produce a detectable signal. The 1,2,4-triazole ring, with its three nitrogen atoms, can act as an effective coordination site or ligand for metal ions. rsc.org This binding capability is the fundamental principle behind many triazole-based sensors. Derivatives of the closely related 1,2,3-triazole have been extensively developed as chemosensors for a variety of metal cations, anions, and neutral molecules. researchgate.net

The structure of this compound, containing both the triazole ring and an amino group, provides multiple potential binding sites. These sites could interact with analytes through coordination bonds or hydrogen bonding, leading to a change in the molecule's optical or electronic properties (e.g., color or fluorescence), thereby signaling the presence of the target analyte.

Corrosion Inhibition Mechanisms

The 1,2,4-triazole ring system is a well-established pharmacophore in medicinal chemistry and a key component in the design of corrosion inhibitors. nih.gov The mechanism of corrosion inhibition by triazole derivatives, including those structurally related to this compound, primarily involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through physisorption, chemisorption, or a combination of both, forming a protective film that isolates the metal from the corrosive environment.

The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. Triazole derivatives, rich in heteroatoms (nitrogen), π-electrons from the aromatic and triazole rings, and non-bonding electrons, can effectively interact with the vacant d-orbitals of metal atoms. This interaction facilitates the formation of a coordinate bond, leading to strong adsorption on the metal surface.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial in elucidating the inhibition mechanism. Potentiodynamic polarization studies on related triazole compounds have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The formation of a protective layer by the inhibitor molecules on the metal surface is a key aspect of their function.

Theoretical studies using Density Functional Theory (DFT) and quantum chemical calculations provide further insights into the inhibitor-metal interactions. These studies help in correlating the molecular structure of the inhibitor with its inhibition efficiency by calculating parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal, both of which contribute to stronger adsorption and better inhibition performance.

Biological Activity and Mechanistic Insights (Excluding Clinical/Dosage/Safety)

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The following sections delve into the methodologies used to screen these compounds and the mechanistic pathways underlying their activities.

In Vitro Biological Screening and Activity Profiling Methodologies

The initial assessment of the biological potential of this compound derivatives involves a variety of in vitro screening assays. These assays are designed to identify and characterize the biological effects of the compounds on specific cellular or molecular targets.

Antimicrobial Activity: The antimicrobial properties of triazole derivatives are commonly evaluated using broth microdilution or agar (B569324) disk diffusion methods. These techniques determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. For instance, various 1,2,4-triazole derivatives have been screened for their activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal species such as Candida albicans and Aspergillus niger. bohrium.com

Anticancer Activity: The cytotoxic effects of these compounds on cancer cell lines are typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A wide range of cancer cell lines, including those from lung, breast, and liver cancers, are used to profile the anticancer potential of these derivatives. nih.gov

Antioxidant Activity: The antioxidant capacity of triazole derivatives can be determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. uobaghdad.edu.iq These assays measure the ability of the compounds to neutralize free radicals, which is an important property for combating oxidative stress-related diseases. uobaghdad.edu.iq

The following table summarizes the types of in vitro screening methodologies applied to triazole derivatives:

| Screening Methodology | Biological Target | Example Organisms/Cell Lines |

| Broth Microdilution/Agar Disk Diffusion | Antimicrobial Activity | Staphylococcus aureus, Escherichia coli, Candida albicans bohrium.com |

| MTT Assay | Anticancer/Cytotoxic Activity | HepG2 (Liver Carcinoma), A549 (Lung Carcinoma) nih.govpensoft.net |

| DPPH Radical Scavenging Assay | Antioxidant Activity | Not Applicable |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Antioxidant Activity | Not Applicable |

Enzyme Inhibition Studies and Mechanistic Pathways

A significant area of research for this compound derivatives is their potential as enzyme inhibitors. Understanding how these compounds interact with and inhibit specific enzymes provides crucial information about their mechanism of action and therapeutic potential.

Cholinesterase Inhibition: Derivatives of 1,2,4-triazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are implicated in the progression of Alzheimer's disease. nih.govacs.org Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Kinetic studies, such as the construction of Lineweaver-Burk plots, can reveal the type of inhibition (e.g., competitive, non-competitive, or mixed-type).

Xanthine (B1682287) Oxidase Inhibition: Certain 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been evaluated as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. minia.edu.eg Elevated levels of uric acid can lead to conditions like gout. minia.edu.eg These studies help in understanding the structure-activity relationships for designing more potent inhibitors.

Other Enzyme Targets: The versatility of the triazole scaffold allows for its application in targeting a wide range of other enzymes. For example, derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation. minia.edu.eg

The table below provides examples of enzymes targeted by triazole derivatives and the corresponding therapeutic areas.

| Enzyme Target | Therapeutic Area |

| Acetylcholinesterase (AChE) | Alzheimer's Disease nih.govacs.org |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease nih.govacs.org |

| Xanthine Oxidase | Gout minia.edu.eg |

| Cyclooxygenase (COX) | Inflammation minia.edu.eg |

Receptor Binding Interactions and Target Identification

The biological effects of this compound derivatives can also be mediated through their interaction with specific cellular receptors. Identifying these target receptors is a key step in understanding their pharmacological profile.

GABA Receptor Antagonism: Studies on 1-phenyl-1H-1,2,3-triazoles have shown their ability to act as antagonists of the γ-aminobutyric acid (GABA) receptor, particularly the insect GABA receptor. nih.gov This is investigated using radioligand binding assays, where the ability of the test compounds to displace a known radiolabeled ligand from the receptor is measured. nih.gov This line of research is particularly relevant for the development of novel insecticides. nih.gov

Endothelin Receptor Ligands: Derivatives of 1,2,4-triazole have been synthesized and tested for their ability to bind to endothelin receptors (ETA and ETB). mdpi.com These receptors are involved in the regulation of blood pressure, making them attractive targets for the development of new treatments for hypertension. mdpi.com

Pregnane X Receptor (PXR) Modulation: Research has also explored 1H-1,2,3-triazole-4-carboxamides as modulators of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. nih.gov High-throughput screening (HTS) has been employed to identify compounds that act as antagonists of this receptor. nih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are extensively applied to the this compound scaffold to optimize its biological activity. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For anticancer activity, SAR studies on 3-amino-1,2,4-triazole derivatives have highlighted the importance of specific substitutions on the phenyl ring and the triazole core. nih.gov For instance, the presence of a 3-bromophenylamino moiety at position 3 of the triazole has been shown to have a beneficial effect on the anticancer activity against several cell lines. nih.gov

In the context of antifungal agents, SAR studies of 1,2,4-triazole derivatives have revealed that the nature and position of substituents on the phenyl ring can significantly influence their potency. researchgate.net For example, the introduction of electron-withdrawing groups can sometimes enhance antifungal activity.

The development of selective antagonists for GABA receptors has also been guided by SAR studies. nih.gov These studies have shown that specific alkyl substitutions at the 4-position of the 1-phenyl-1H-1,2,3-triazole ring can lead to high selectivity for insect GABA receptors over mammalian receptors. nih.gov

Molecular Docking and Computational Drug Design Principles (Hypothetical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This tool is widely used in the study of this compound derivatives to rationalize their biological activities and guide the design of new, more potent compounds.